Cas no 1249892-46-3 (N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide)

N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide
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- インチ: 1S/C8H16N4OS/c1-8(2,3)14-6-7(13)10-4-5-11-12-9/h4-6H2,1-3H3,(H,10,13)
- InChIKey: AOTBNSPMRDACRJ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(NCCN=[N+]=[N-])CSC(C)(C)C
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N926278-100mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 100mg |
$ 295.00 | 2022-06-03 | ||
Enamine | EN300-129374-1000mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95.0% | 1000mg |
$785.0 | 2023-09-30 | |
Aaron | AR01A6BF-100mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95% | 100mg |
$399.00 | 2025-02-09 | |
A2B Chem LLC | AV53263-50mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95% | 50mg |
$227.00 | 2024-04-20 | |
Enamine | EN300-129374-100mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95.0% | 100mg |
$272.0 | 2023-09-30 | |
Aaron | AR01A6BF-250mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95% | 250mg |
$560.00 | 2025-02-09 | |
1PlusChem | 1P01A633-1g |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95% | 1g |
$908.00 | 2025-03-04 | |
A2B Chem LLC | AV53263-100mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95% | 100mg |
$322.00 | 2024-04-20 | |
Enamine | EN300-129374-2500mg |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95.0% | 2500mg |
$1539.0 | 2023-09-30 | |
Enamine | EN300-129374-0.25g |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide |
1249892-46-3 | 95% | 0.25g |
$389.0 | 2023-06-06 |
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamideに関する追加情報
Research Briefing on N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide (CAS: 1249892-46-3) in Chemical Biology and Pharmaceutical Applications
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide (CAS: 1249892-46-3) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its azido and tert-butylsulfanyl functional groups, serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and bioconjugation strategies. The unique reactivity of the azido group enables its use in click chemistry reactions, while the tert-butylsulfanyl moiety offers stability and selectivity in various chemical environments.
Recent studies have explored the utility of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide in drug discovery and development. One notable application is its role as a precursor in the synthesis of targeted drug delivery systems. Researchers have leveraged the azido group for bioorthogonal labeling, allowing for the precise attachment of therapeutic agents to biomolecules such as antibodies or nanoparticles. This approach enhances the specificity and efficacy of drug delivery, minimizing off-target effects. Additionally, the compound's stability under physiological conditions makes it a promising candidate for in vivo applications.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the use of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide in the development of a new class of protease inhibitors. The compound was functionalized to incorporate a warhead that selectively binds to the active site of target proteases, effectively inhibiting their activity. The study reported significant inhibitory effects against a range of proteases implicated in inflammatory diseases, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Another area of research focuses on the compound's role in bioconjugation and protein engineering. A recent preprint on bioRxiv highlighted its use in site-specific protein modification, where the azido group was employed for copper-free click chemistry with cyclooctynes. This method enabled the efficient labeling of proteins without the need for cytotoxic copper catalysts, making it suitable for sensitive biological systems. The study also noted the compound's compatibility with live-cell imaging, opening new avenues for real-time tracking of biomolecular interactions.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide. Current methodologies often yield suboptimal quantities, limiting its widespread adoption in industrial settings. However, recent advances in flow chemistry and continuous manufacturing have shown potential for overcoming these limitations. A 2022 patent application disclosed an improved synthetic route that enhances yield and purity, paving the way for broader utilization in pharmaceutical development.
In conclusion, N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide (CAS: 1249892-46-3) represents a valuable tool in chemical biology and pharmaceutical research. Its dual functionality, combining the reactivity of an azido group with the stability of a tert-butylsulfanyl moiety, makes it a versatile building block for drug discovery, bioconjugation, and protein engineering. Ongoing research continues to uncover new applications, reinforcing its importance in the field. Future studies should focus on optimizing synthetic protocols and expanding its therapeutic potential to address unmet medical needs.
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